7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms using appropriate fluorinating agents.
Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Trifluoromethylation: This method introduces the trifluoromethyl group directly using active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
7-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the pyrazole ring.
Triazolo[4,3-a]pyrazine: Contains a triazole ring instead of a pyrazole ring.
Fluorinated Pyridines: Various derivatives with different substituents on the pyridine ring.
Uniqueness
7-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both a pyrazole and a pyridine ring, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-5-4(1-2-11-6)3-12-13-5/h1-3H,(H,12,13) |
InChI Key |
JYUBCZJJMAHKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.